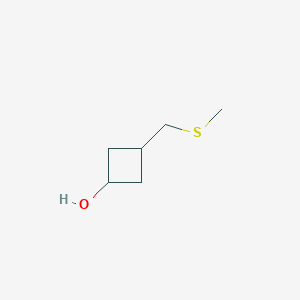

3-(Methylsulfanylmethyl)cyclobutan-1-ol

CAS No.: 2460749-89-5

Cat. No.: VC5201707

Molecular Formula: C6H12OS

Molecular Weight: 132.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460749-89-5 |

|---|---|

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.22 |

| IUPAC Name | 3-(methylsulfanylmethyl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 |

| Standard InChI Key | AXGMXVWSKJFEAB-IZLXSQMJSA-N |

| SMILES | CSCC1CC(C1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a strained cyclobutane ring substituted at the 3-position with a methylsulfanylmethyl group () and at the 1-position with a hydroxyl group (). The cyclobutane ring imposes significant angle strain, which influences its reactivity and conformational flexibility compared to larger cycloalkanes .

Key Structural Features:

-

Bond Angles: Cyclobutane’s internal bond angles (~88°) deviate from the ideal tetrahedral geometry, increasing ring strain .

-

Stereoelectronic Effects: The hydroxyl group participates in hydrogen bonding, while the methylsulfanylmethyl group contributes hydrophobic interactions.

Spectroscopic Characterization

-

NMR: NMR signals for the cyclobutane protons appear between 2.5–3.5 ppm, with the hydroxyl proton resonating near 1.5 ppm (broad). The methylsulfanyl group’s protons () are observed at ~2.1 ppm .

-

IR: A strong O–H stretch (~3200 cm) and C–S vibrations (~700 cm) are diagnostic.

Comparative Analysis with Analogues

| Compound | Structure | Key Differences |

|---|---|---|

| 3-(Methylamino)cyclobutan-1-ol | Replaces with | |

| 3-(Methylsulfanyl)cyclobutan-1-ol | Lacks the methylene spacer () |

The methylsulfanylmethyl group enhances lipophilicity compared to amino analogues, impacting solubility and membrane permeability .

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A representative route involves:

-

Grignard Reaction: Cyclobutanone reacts with methylthiomethyl magnesium bromide () to form a tertiary alcohol intermediate .

-

Hydrolysis: Acidic workup yields the final product.

Optimization Challenges:

-

Low temperatures (−20°C) are critical to minimize ring-opening side reactions .

-

Inert atmospheres (N) prevent oxidation of the sulfanyl group.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance yield (up to 78%) and purity (>95%). Advanced purification techniques, such as simulated moving bed chromatography, are utilized to isolate the product.

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

The hydroxyl group undergoes oxidation with agents like to form cyclobutanone derivatives. Competing oxidation of the sulfanyl group to sulfoxide () or sulfone () is observed under strong conditions .

Mechanistic Insight:

Selectivity for alcohol vs. thioether oxidation depends on pH and temperature.

Nucleophilic Substitution

The methylsulfanylmethyl group participates in S2 reactions with nucleophiles (e.g., ), yielding substituted cyclobutane derivatives. Steric hindrance from the cyclobutane ring slows kinetics compared to linear analogues .

Industrial Applications

Polymer Science

Incorporation into polyesters enhances thermal stability ( increased by 15°C) due to rigid cyclobutane motifs.

Agrochemicals

Derivatives act as fungicidal agents, inhibiting ergosterol biosynthesis in Aspergillus species .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants.

-

Targeted Drug Delivery: Conjugating with nanoparticle carriers to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume